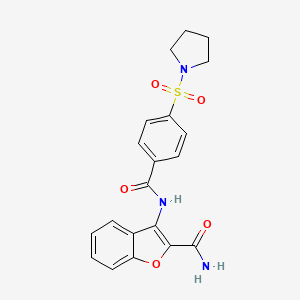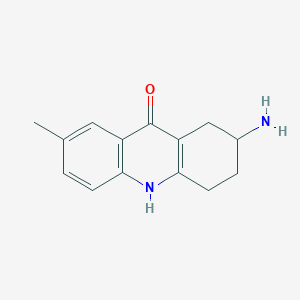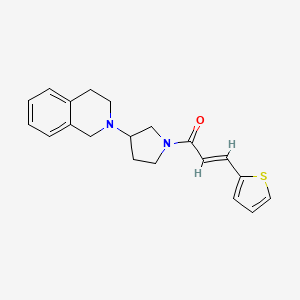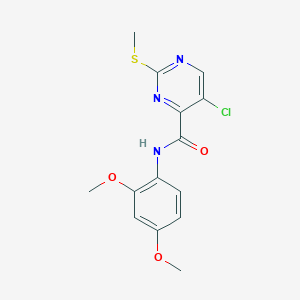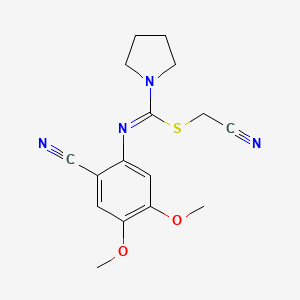
cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate (commonly referred to as CMN-DMP) is a novel chemical compound with a wide range of potential applications in scientific research. CMN-DMP has been found to be effective in a variety of biochemical and physiological processes, and can be used to study the molecular mechanisms of action of various biological systems.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate is involved in various chemical syntheses and transformations. For instance, its reaction with (cyanomethylene)triphenylphosphorane in specific solvents leads to the formation of mixtures of distinct compounds, which can be further processed to synthesize polyhydroxyindolizidines, compounds with potential medicinal applications (Izquierdo et al., 1999).
Electronic Material Applications
Compounds similar to cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate have been designed and synthesized for use as potential organic molecular electronic materials. Their structural properties, such as hydrogen bonding patterns, contribute to their potential in electronic applications (Yin‐Xiang Lu, 2011).
Catalysis and Conductivity Enhancement
In the field of polymer science, related compounds have been studied for their role in enhancing the conductivity of polymeric films. These enhancements are attributed to conformational changes and increased interchain interactions among polymer chains, potentially applicable in advanced material sciences (Ouyang et al., 2004).
Antitumor Activity
Derivatives of cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate have shown promising antitumor activity in vitro. This suggests potential applications in the development of new anticancer drugs (Ghorab & Al-Said, 2012).
Propriétés
IUPAC Name |
cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carboximidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-21-14-9-12(11-18)13(10-15(14)22-2)19-16(23-8-5-17)20-6-3-4-7-20/h9-10H,3-4,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSUTORELOZUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)N=C(N2CCCC2)SCC#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

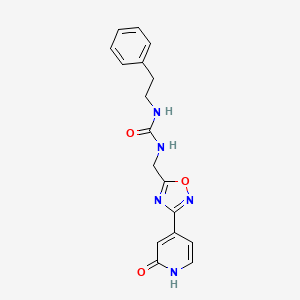
![[3-[[2-Methoxyethyl-[(4-methoxyphenyl)carbamoyl]amino]methyl]phenyl] 4-fluorobenzenesulfonate](/img/structure/B2856478.png)
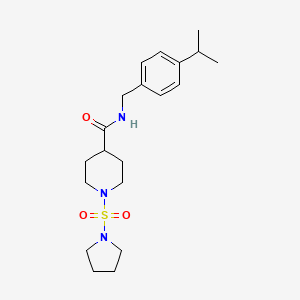
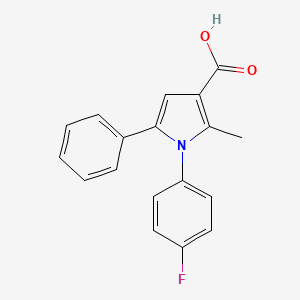
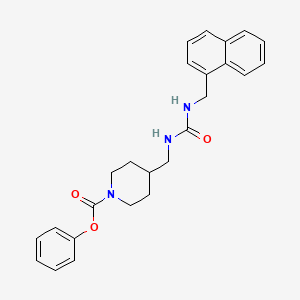
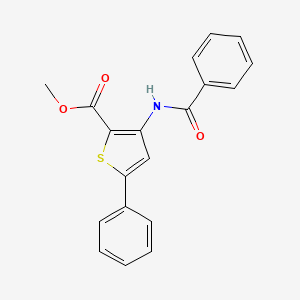
![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-4,4-dimethyl-5-methylidene-1,3-thiazol-2-amine](/img/structure/B2856488.png)
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2856489.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2856490.png)

